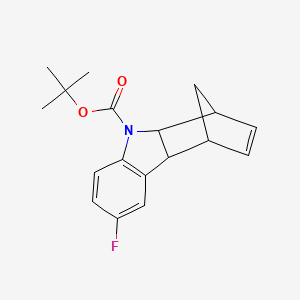
tert-Butyl 6-fluoro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-fluoro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-fluoro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Carbazole Core: This can be achieved through various methods, such as the Fischer indole synthesis or the Buchwald-Hartwig amination.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like Selectfluor.
tert-Butyl Ester Formation: The final step involves esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-fluoro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the fluorine atom with nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-fluoro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Carbazole derivatives have shown promise in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate
- tert-Butyl 6-bromo-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate
- tert-Butyl 6-iodo-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate
Uniqueness
tert-Butyl 6-fluoro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20FNO2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3(8),4,6,12-tetraene-9-carboxylate |
InChI |
InChI=1S/C18H20FNO2/c1-18(2,3)22-17(21)20-14-7-6-12(19)9-13(14)15-10-4-5-11(8-10)16(15)20/h4-7,9-11,15-16H,8H2,1-3H3 |
InChI Key |
UWADODNXMLVEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C3CC(C2C4=C1C=CC(=C4)F)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
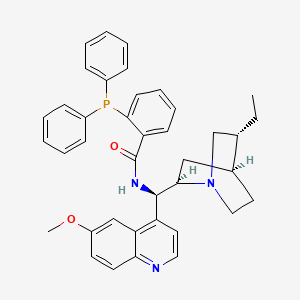
![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)

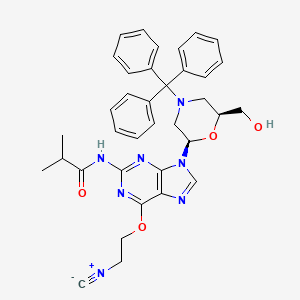
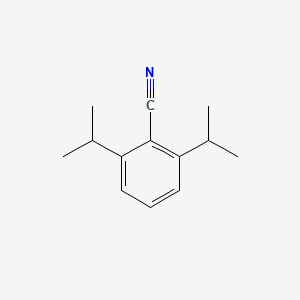
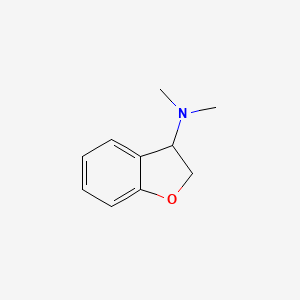

![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)
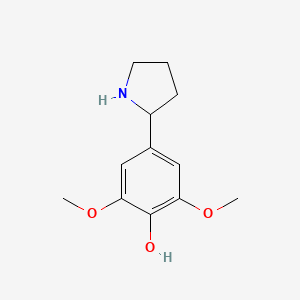
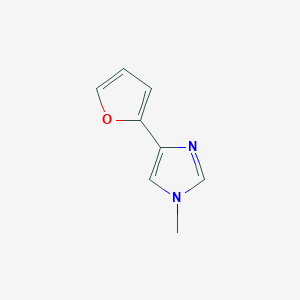
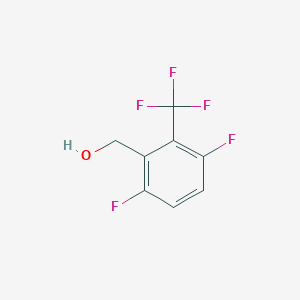
![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)
